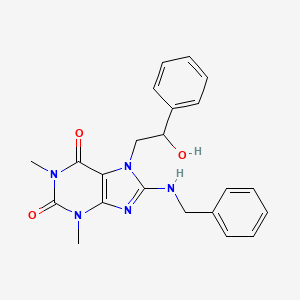
N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H35N5O2 and its molecular weight is 449.599. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Pharmacological Activity
N1-(3,4-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide and its derivatives have been studied for their synthesis and pharmacological activity. These compounds, including their isomers, have been examined for adrenolytic and vasodilator activities. The synthesis and the influence of N1 and N4-substituents on their pharmacological activity have been a subject of interest (Cignarella, Loriga, & Paglietti, 1979).
2. Crystal Structure Analysis
The crystal structure of compounds related to this compound has been analyzed to understand their conformation and molecular interactions. Such studies are crucial in predicting biological activities and drug design (Ozbey, Kuş, & Göker, 2001).
3. Bio-immunological and Cytotoxicity Studies
Research into related compounds has involved bio-immunological and cytotoxicity studies, particularly focusing on cell viability and immunosuppressive effects. These studies are essential for understanding the biomedical applications of such compounds (Kronek et al., 2011).
4. Ligand Design and Analysis
The compound has been the basis for the design of novel ligands targeting specific receptors, such as the serotonin 5-HT6 receptor. Computational and experimental approaches have been used to assess the affinity and effectiveness of these ligands, contributing to the development of new therapeutic agents (Łażewska et al., 2019).
5. Catalytic Applications in Organic Synthesis
The structure has been utilized in the development of catalysts for organic synthesis, such as in the coupling reactions of alkynes with aryl halides. Research in this area focuses on improving reaction efficiency and expanding the diversity of products (Chen et al., 2023).
6. Novel Synthetic Approaches
Innovative synthetic methods for this compound and its analogs have been explored. These methods aim to create efficient pathways for producing these compounds, which are critical in various pharmaceutical applications (Mamedov et al., 2016).
7. Development of Novel Antagonists
Research has been conducted on the development of new antagonists derived from this compound, focusing on targeting specific receptors like 5-HT1B/1D. These studies contribute to understanding receptor interactions and developing new drugs (Liao et al., 2000).
properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2/c1-18-5-7-22(15-19(18)2)28-26(33)25(32)27-17-24(31-13-11-29(3)12-14-31)20-6-8-23-21(16-20)9-10-30(23)4/h5-8,15-16,24H,9-14,17H2,1-4H3,(H,27,32)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLGGJPGIWMUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


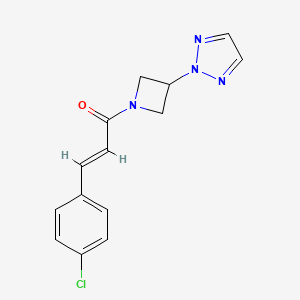



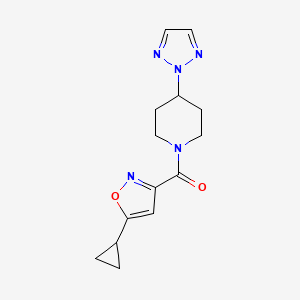

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)

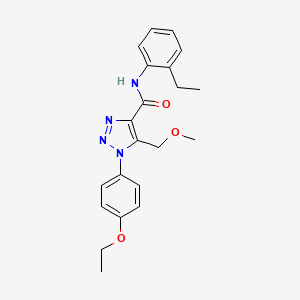
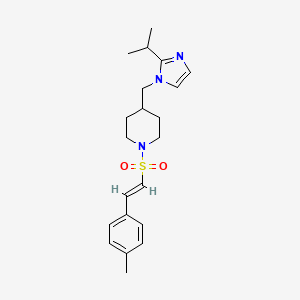

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2420392.png)
